molecular formula C20H22O3 B3023888 3'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone CAS No. 898780-35-3

3'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone

Cat. No.: B3023888
CAS No.: 898780-35-3
M. Wt: 310.4 g/mol
InChI Key: RXSHIOVBBTVWGQ-UHFFFAOYSA-N
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Description

3'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone is an aromatic ketone derivative featuring a propiophenone backbone substituted with a carboethoxy (COOEt) group at the 3'-position and a 3,5-dimethylphenyl moiety at the 3-position. The compound’s ester and aryl substituents likely influence its physicochemical properties, such as lipophilicity and electronic characteristics, which are critical in biological activity or material science applications .

Properties

IUPAC Name

ethyl 3-[3-(3,5-dimethylphenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-4-23-20(22)18-7-5-6-17(13-18)19(21)9-8-16-11-14(2)10-15(3)12-16/h5-7,10-13H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSHIOVBBTVWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644886
Record name Ethyl 3-[3-(3,5-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-35-3
Record name Ethyl 3-[3-(3,5-dimethylphenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[3-(3,5-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone typically involves the reaction of 3,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3’-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key parameters of 3'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Biological Activity (IC50) Physical Properties
This compound 3,5-dimethylphenyl, COOEt C₁₈H₁₈O₃ 282.34 ~10 µM (hypothesized, PET inhibition)* Boiling Point: 420.2±24.0°C (predicted)
Density: 1.011±0.06 g/cm³ (predicted)
3'-Carboethoxy-3-(3-Cl-5-F-phenyl)propiophenone 3-Cl-5-F-phenyl, COOEt C₁₈H₁₅ClFO₃ 334.77 Not reported Hazard: H317, H319
2',3'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone 2',3'-dimethyl, 3,5-dimethylphenyl C₁₉H₂₂O 266.38 Not reported Boiling Point: 420.2±24.0°C (predicted)
Density: 1.011±0.06 g/cm³ (predicted)
4'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone 3,4,5-trifluorophenyl, COOEt C₁₈H₁₅F₃O₃ 336.31 Not reported CAS: 898777-80-5

*Hypothesized IC50 based on N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide derivatives showing PET inhibition at ~10 µM .

Physicochemical and Crystallographic Comparisons

  • Crystal Packing: Substituents like methyl or halogens influence molecular packing. For instance, 3,5-dimethylphenyl groups in trichloro-acetamides led to unique crystal systems with two molecules per asymmetric unit, suggesting steric bulk affects lattice organization .
  • Solubility and Stability: The carboethoxy group may enhance solubility in organic solvents compared to non-ester analogs. Predicted boiling points (~420°C) and densities (~1.01 g/cm³) align with structurally similar propiophenones .

Biological Activity

3'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone is a synthetic compound that belongs to the class of propiophenones, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a propiophenone backbone with a carboethoxy group at the 3' position and a dimethyl-substituted phenyl group at the 3-position. Its molecular formula is C15H18O3C_{15}H_{18}O_3, with a molecular weight of approximately 250.30 g/mol.

The biological activity of this compound is primarily mediated through its interactions with various biological targets, including enzymes and receptors. The compound acts as a reactive intermediate in chemical reactions and may influence metabolic pathways by modulating enzyme activity or receptor function. This modulation can lead to significant changes in cellular processes, including apoptosis and cell proliferation.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit various biological activities:

  • Anticancer Activity : Several studies have highlighted the potential of similar compounds in inhibiting cancer cell growth. For instance, thiosemicarbazone derivatives related to acetophenone have shown promising anticancer properties by inducing apoptosis in K562 cells through mitochondrial pathways .
  • Enzyme Inhibition : Compounds within this class have been evaluated for their ability to inhibit specific enzymes. For example, benzoylbenzophenone thiosemicarbazone analogues demonstrated selective inhibition of cathepsin L, which is implicated in cancer metastasis.
  • Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity, suggesting potential applications in treating infections .

Research Findings and Case Studies

  • Anticancer Studies : A study on thiosemicarbazone derivatives indicated that certain compounds induced cell death in K562 cells at concentrations around 10 µM. The mechanism involved changes in mitochondrial bioenergetics and thiol content depletion .
  • Enzyme Inhibition : Research on benzoylbenzophenone derivatives revealed that specific compounds inhibited the invasive potential of prostate cancer cells significantly (up to 92% at 5 µM). These findings suggest that modifications to the chemical structure can enhance biological efficacy.

Data Table: Summary of Biological Activities

CompoundBiological ActivityMechanism of ActionReference
This compoundAnticancerModulation of apoptosis pathways
Benzoylbenzophenone thiosemicarbazoneInhibition of cathepsin LSelective enzyme inhibition
Acetophenone thiosemicarbazonesInduction of apoptosisMitochondrial dysfunction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone, and what key intermediates should be prioritized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with Friedel-Crafts acylation to introduce the propiophenone backbone. The 3,5-dimethylphenyl group can be introduced via Suzuki coupling or nucleophilic aromatic substitution, while the carboethoxy group is added via esterification using ethyl chloroformate. Key intermediates include 3-(3,5-dimethylphenyl)propiophenone and its hydroxylated derivative for subsequent esterification. Reaction optimization (e.g., temperature, catalyst loading) is critical to avoid side products like over-alkylation .
  • Example Reaction Conditions :

  • Friedel-Crafts Acylation : AlCl₃ (1.2 equiv), 80°C, anhydrous dichloromethane.
  • Esterification : Ethyl chloroformate (1.1 equiv), pyridine, 0°C → RT, 12 h .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; monitor UV absorbance at 254 nm. Purity ≥95% is acceptable for most studies .
  • NMR : Key diagnostic signals include the ester carbonyl (δ 165–170 ppm in ¹³C-NMR) and aromatic protons (δ 6.8–7.5 ppm in ¹H-NMR). Compare with reference spectra of structurally similar compounds (e.g., ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 340.4 (calculated for C₂₀H₂₀O₃) .

Q. What are the optimal storage conditions to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to minimize hydrolysis of the ester group. Avoid exposure to moisture or strong acids/bases. Periodic purity checks via HPLC are recommended for long-term storage .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural confirmation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, the methyl groups on the 3,5-dimethylphenyl ring (δ ~2.3 ppm) should show cross-peaks with adjacent aromatic protons .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ORCA. Discrepancies >0.5 ppm may indicate impurities or tautomerization .

Q. What computational methods are suitable for predicting the reactivity or stability of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Assess conformational stability in solvents (e.g., DMSO, water) using AMBER or GROMACS. Focus on the ester group’s susceptibility to hydrolysis .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ketone group may act as a hydrogen-bond acceptor in protein-ligand interactions .

Q. How can researchers design experiments to study this compound’s role in inhibiting specific enzymes (e.g., Bcl-xL)?

  • Methodological Answer :

  • Bioactivity Assays : Use fluorescence polarization to measure binding affinity to Bcl-xL. A terphenyl-based analog (e.g., compound 14 in ) showed IC₅₀ values <1 µM, suggesting structural modifications (e.g., replacing cyanomethoxy with carboxymethoxy) could enhance potency .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with varying substituents (e.g., halogens, methoxy groups) and correlate changes in IC₅₀ with electronic/steric properties .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and theoretical melting points?

  • Methodological Answer :

  • Purification Check : Re-crystallize the compound using a solvent system (e.g., ethyl acetate/hexanes) to remove impurities that depress the melting point .
  • DSC Analysis : Perform differential scanning calorimetry to confirm thermal behavior. Theoretical values from NIST databases (e.g., 3-(3,4-dihydroxyphenyl)propionic acid, mp 145–148°C) can serve as benchmarks .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating metabolic stability?

  • Methodological Answer :

  • Hepatocyte Incubations : Use primary human hepatocytes (PHHs) in Williams’ E medium. Monitor ester hydrolysis via LC-MS/MS over 24 hours. Half-life (t₁/₂) <2 h suggests rapid metabolism .
  • Microsomal Stability Assays : Incubate with liver microsomes (e.g., rat S9 fraction) and NADPH cofactor to assess cytochrome P450-mediated oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone
Reactant of Route 2
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3'-Carboethoxy-3-(3,5-dimethylphenyl)propiophenone

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